2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one
Description
This compound is a modified purine nucleoside characterized by a methyl group at position 7 of the purine ring and an amino group at position 2. The ribofuranose sugar moiety, with stereochemistry (2R,3R,4S,5R), is attached to the purine via an N-glycosidic bond at position 3. Its molecular formula is C₁₁H₁₆N₆O₅, and the molecular weight is 312.29 g/mol. The compound’s structure and stereochemistry are critical for its biological interactions, as minor modifications can significantly alter activity.
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2-3H2,1H3,(H3,12,13,14,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDPUHBOFHFRK-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one is a purine nucleoside analog characterized by its complex structure comprising a purine base and a sugar moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C11H17N5O5
- Molecular Weight : 299.28 g/mol
- CAS Number : 3868-31-3
- Structural Features : The compound features multiple hydroxyl groups and a methyl group that contribute to its unique biochemical properties.
Antiviral Activity
Research indicates that nucleoside analogs similar to 2-amino compounds exhibit antiviral properties by inhibiting viral replication. These compounds can interfere with nucleic acid synthesis in viruses, making them potential candidates for antiviral drug development. For instance, studies have shown that modifications in the sugar moiety can enhance binding affinity to viral polymerases.
Antitumor Activity
The compound's structural resemblance to naturally occurring nucleosides allows it to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating pathways associated with cell death.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
- Enzyme Targeting : Studies have demonstrated its inhibitory effects on enzymes such as DNA polymerases and kinases, which are crucial for cell growth and proliferation.
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. This mimicry allows it to:
- Incorporate into RNA/DNA : The compound can be mistakenly incorporated into viral or cellular RNA/DNA during replication.
- Disrupt Nucleotide Synthesis : By inhibiting key enzymes involved in nucleotide synthesis, it hampers the proliferation of rapidly dividing cells.
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry reported that similar purine analogs showed significant antiviral activity against Hepatitis C virus (HCV). The mechanism was attributed to the inhibition of the viral polymerase enzyme required for RNA replication.
Study 2: Antitumor Potential
In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The findings suggested a dose-dependent response where higher concentrations resulted in increased cell death.
Study 3: Enzyme Interaction
Research focusing on enzyme kinetics revealed that 2-amino compounds could bind preferentially to certain kinases over others, suggesting a selective inhibition mechanism that could be exploited for targeted therapy.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related purine derivatives, emphasizing key structural differences and biological implications:
Key Findings:
Stereochemical Impact: The (2R,3R,4S,5R) ribofuranose in the target compound is critical for enzyme recognition. Inversion to (2S,3S,4R,5S) () disrupts interactions with kinases and phosphorylases .
Fluorination : Fluorinated analogs () exhibit enhanced metabolic stability, a common strategy in antiviral drug design .
Phosphate and Nitrile Modifications : Phosphorylation () and nitrile additions () improve bioavailability and target engagement, respectively.
Role in Carcinogenesis: The target compound’s 7-methyl group and amino substitution may promote oncogenic pathways, unlike therapeutic derivatives designed for stability .
Structural and Functional Analysis
- Sugar Modifications :
- Bulky groups (e.g., adamantyl in ) reduce solubility but improve receptor binding .
Preparation Methods
Dimethyl Sulfate-Mediated Aqueous Methylation
The most widely adopted method involves dimethyl sulfate (DMS) as a methylating agent under aqueous conditions. Guanosine nucleotides (GMP, GDP, GTP) dissolve in water, and DMS is added dropwise at room temperature. This protocol achieves >99.5% regioselectivity for N7-methylation without requiring protecting groups. For example, 7-methylguanosine 5'-O-diphosphate (m⁷GDP) is synthesized in 96% yield by reacting GDP with DMS for 2 hours.
Reaction Conditions:
Industrial-Scale Synthesis
Scalable production of m⁷GDP employs continuous DMS addition over 1 hour, achieving 96% yield with a purity suitable for mRNA capping applications. Column chromatography on AKTA Purifier 100 using a BPG column resolves unreacted GDP and byproducts.
Industrial Parameters:
| Parameter | Value |
|---|---|
| Substrate Loading | 50–100 g/L GDP |
| DMS Equivalents | 1.1–1.3 eq |
| Purification Yield | 85–90% |
Stability and Reaction Optimization
pH and Temperature Sensitivity
7-Methylguanosine derivatives decompose under alkaline conditions (pH >8) or elevated temperatures (>70°C). At pH 8.0 and 70°C, 15-minute exposure results in 20% decomposition, necessitating strict pH control.
Stability Profile:
| Condition | Decomposition (%) |
|---|---|
| pH 7.0, 60°C | <5 |
| pH 8.0, 70°C | 20 |
| pH 8.5, 90°C | 80 |
Alternative Methylating Agents
While DMS dominates industrial use, methyl triflate and iodomethane have been explored for specialized applications. However, these agents require anhydrous conditions and exhibit lower regioselectivity (70–85%).
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC (RP-HPLC) with C18 columns resolves 7-methylguanosine from unmodified nucleotides. Mobile phases typically combine ammonium acetate (50 mM, pH 6.0) and acetonitrile gradients.
HPLC Parameters:
| Column | Flow Rate | Gradient | Retention Time (min) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 1 mL/min | 5–30% MeCN in 20 min | m⁷GDP: 12.3 |
Spectroscopic Confirmation
Applications in mRNA Cap Analog Synthesis
7-Methylguanosine derivatives serve as precursors for cap analogs like m⁷GpppG. A two-step protocol involves:
-
Methylation: As described in Section 2.1.
-
Condensation: Reaction with stannylated ribonucleotides (e.g., GMP-imidazolide) using iodine activation, yielding cap structures with >80% efficiency.
Cap Analog Synthesis Data:
| Analog | Yield (%) | Purity (%) |
|---|---|---|
| m⁷GpppG | 82 | 98 |
| m⁷GpppA | 78 | 97 |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Safe handling requires adherence to standard chemical hygiene practices. Personal protective equipment (PPE) includes NIOSH/EN 166-approved face shields and gloves, with proper glove removal techniques to avoid contamination. Engineering controls like fume hoods and regular handwashing are essential .
Q. How can the stereochemical configuration of the oxolan-2-yl moiety be validated experimentally?
Use chiral HPLC or NMR spectroscopy with chiral shift reagents. For example, NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm spatial relationships between protons in the tetrahydrofuran ring. Canonical SMILES and InChI data (e.g., InChIKey: WZJWHIMNXWKNTO-PEBSFZIHSA-N) from isotopic analogs (e.g., carbon-11 labeled derivatives) provide reference standards for structural validation .
Q. What spectroscopic methods are suitable for confirming molecular identity and purity?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ³¹P if phosphorylated) are critical. For example, the compound’s molecular formula (C₁₀H₁₂N₄O₄, MW 252.23 g/mol) can be confirmed via HRMS, while ¹H NMR peaks for the oxolan-2-yl protons (~δ 4.0–5.5 ppm) and purine NH₂ groups (~δ 6.5–7.5 ppm) are diagnostic .
Advanced Research Questions
Q. How can synthetic routes for analogous purine derivatives guide the synthesis of this compound?
Adapt methods for related nucleosides, such as Vorbrüggen glycosylation, using silylated purine bases and activated sugar donors (e.g., acetoxonium ions). For stereochemical control, protect the 3',4'-diol groups of the oxolane ring with tert-butyldimethylsilyl (TBS) groups before coupling . Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and validate via TLC (Rf ~0.3–0.5 in 9:1 CHCl₃/MeOH).
Q. What experimental designs resolve contradictions in reported receptor binding affinities?
Use competitive radioligand binding assays (e.g., P2Y receptor subtypes) with [³H]-labeled standards. For reproducibility, standardize buffer conditions (pH 7.4, 1 mM Mg²⁺) and include positive controls (e.g., AR-C67085 for P2Y₁₂). Analyze discrepancies via Schild regression or allosteric modulation models .
Q. How can environmental degradation pathways be studied for this compound?
Conduct hydrolysis studies under varying pH (e.g., pH 2–10) and temperatures (25–50°C). Use LC-MS/MS to identify degradation products (e.g., deaminated purine or oxidized oxolane rings). For photolysis, employ UV light (254 nm) in aqueous solutions and monitor via UV-Vis spectroscopy (λmax ~260 nm for purines) .
Methodological Guidance
Q. What purification techniques are optimal for isolating stereoisomers?
Chiral stationary phase chromatography (e.g., Chiralpak IA or IB columns) with hexane/isopropanol eluents resolves enantiomers. For diastereomers, reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves separation. Monitor purity via circular dichroism (CD) spectroscopy .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Synthesize analogs with modifications to the purine base (e.g., 7-methyl → 7-ethyl) or oxolane hydroxyl groups (e.g., acetylation). Test in vitro activity (e.g., enzyme inhibition, IC₅₀) and correlate with molecular docking simulations using PDB structures of target proteins (e.g., adenosine deaminase) .
Data Analysis & Reporting
Q. How should researchers address batch-to-batch variability in bioactivity data?
Implement quality control (QC) protocols, including NMR and LC-MS validation for each batch. Use statistical tools like ANOVA to assess variability across replicates. Report confidence intervals (e.g., 95% CI) for IC₅₀ values .
Q. What advanced computational methods predict pharmacokinetic properties?
Apply QSPR (Quantitative Structure-Property Relationship) models using software like Schrödinger’s QikProp. Input SMILES strings (e.g., C[C@H]1OC@Hn1cnc2c1ncnc2N) to predict logP, solubility, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
